2-Amino-5,5-difluoro-cyclohexanol
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Overview
Description
2-Amino-5,5-difluoro-cyclohexanol is a chemical compound with the molecular formula C6H11F2NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the second position, and the compound also contains two fluorine atoms at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-difluoro-cyclohexanol typically involves the fluorination of cyclohexanol derivatives followed by amination. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 5,5-difluorocyclohexanone is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-difluoro-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the amino group to other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,5,5-Trifluorocyclohexanone
Reduction: 2-Amino-cyclohexanol
Substitution: 2-Amino-5-azido-cyclohexanol
Scientific Research Applications
2-Amino-5,5-difluoro-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism by which 2-Amino-5,5-difluoro-cyclohexanol exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-cyclohexanol: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
5,5-Difluoro-cyclohexanol:
2-Amino-5-fluoro-cyclohexanol: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
2-Amino-5,5-difluoro-cyclohexanol is unique due to the presence of both the amino and difluoro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-5,5-difluorocyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGREFWTLMOQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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